Cas no 343926-69-2 (4-bromopyrimidin-2-amine)
4-bromopyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromopyrimidine
- 4-BROMOPYRIDIN-2-AMINE
- 4-BROMO-PYRIDIN-2-YLAMINE
- AURORA 23224
- 4-Bromo-2-aminopyridine
- 4-Bromopyrimidin-2-amine
- 2-Pyrimidinamine, 4-bromo-
- 2-Pyrimidinamine,4-bromo- (9CI)
- 4-Bromo-2-pyrimidinamine
- 4-Bromo-pyrimidin-2-ylamine
- 2-AMINO-6-BROMOPYRIMIDINE
- 2-Pyrimidinamine,4-bromo
- 4-bromanylpyrimidin-2-amine
- 4-BROMO-2-AMINOPYRIMIDINE
- 4-bromopyrimidine-2-ylamine
- 2-Pyrimidinamine, 4-bromo- (9CI)
- 4-Bromo-2-pyrimidinylamine
- 2-Pyrimidinamine,4-bromo-
- MINURGGJJKMQQQ-UHFFFAOYSA-N
- BCP22440
- EBD583214
- SBB088837
- FCH923048
- CM10436
- PB13233
- SY065597
- EN300-117564
- DTXSID60510251
- AMY22965
- A822212
- MFCD09999168
- SCHEMBL2174024
- J-514840
- J-019583
- 343926-69-2
- CD-0732
- AKOS005072272
- CS-W009105
- FT-0648544
- DB-002558
- 4-bromopyrimidin-2-amine
-
- MDL: MFCD09999168
- Inchi: 1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
- InChI Key: MINURGGJJKMQQQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=NC(N)=N1
Computed Properties
- Exact Mass: 172.95900
- Monoisotopic Mass: 171.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.9
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: >300°
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.648
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 51.80000
- LogP: 1.40250
- Vapor Pressure: No data available
4-bromopyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37-60
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
4-bromopyrimidin-2-amine Pricemore >>
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| Fluorochem | 076214-1g |
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£59.00 | 2022-03-01 |
4-bromopyrimidin-2-amine Suppliers
4-bromopyrimidin-2-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 4-bromopyrimidin-2-amine
Introduction to 4-bromopyrimidin-2-amine (CAS No. 343926-69-2) and Its Emerging Applications in Chemical Biology
4-bromopyrimidin-2-amine, identified by the chemical abstracts service number CAS No. 343926-69-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their structural and functional diversity. The presence of both bromine and amine functional groups in its molecular structure makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.
Thepyrimidine scaffold is a fundamental motif in nucleic acid chemistry, as it is a core component of nucleobases such as cytosine, thymine, and uracil. Consequently, derivatives of pyrimidines have been extensively explored for their potential as pharmacophores in drug discovery. The bromine substituent at the 4-position and the amine group at the 2-position of 4-bromopyrimidin-2-amine provide reactive handles for further functionalization, enabling the construction of complex molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.
In recent years, 4-bromopyrimidin-2-amine has found applications in the development of small-molecule inhibitors targeting various therapeutic areas. One notable area of research involves its use in designing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The pyrimidine core is frequently incorporated into kinase inhibitors due to its ability to mimic ATP binding pockets in protein kinases. For instance, studies have demonstrated thatpyrimidine-based inhibitors can disrupt aberrant signaling pathways by binding to the ATP-binding site of kinases, thereby inhibiting their activity.
Moreover, the bromine atom in 4-bromopyrimidin-2-amine facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl and heteroaryl systems. These types of molecular frameworks are prevalent in many approved drugs due to their favorable pharmacokinetic properties. Researchers have leveraged these coupling reactions to generate novel analogs of known bioactive compounds, enhancing their potency and selectivity.
Recent advances in medicinal chemistry have highlighted the importance ofpyrimidine-based scaffolds in antiviral drug development. The ability of pyrimidines to mimic nucleobases has been exploited in designing inhibitors that target viral polymerases. For example, derivatives of 4-bromopyrimidin-2-amine have been investigated as potential inhibitors of RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These efforts aim to develop broad-spectrum antiviral agents capable of combating emerging viral threats.
The amine group in 4-bromopyrimidin-2-amine also serves as a versatile site for further derivatization, allowing the introduction of various pharmacophoric elements through amide bond formation or other modifications. This flexibility has enabled the synthesis of peptidomimetics and protein-protein interaction inhibitors, which are increasingly recognized as important therapeutic modalities. By incorporatingpyrimidine-based cores into these molecules, researchers can achieve improved solubility, metabolic stability, and target engagement.
In addition to its applications in drug discovery, 4-bromopyrimidin-2-amine has been utilized in materials science and agrochemical research. Its ability to serve as a precursor for functionalized polymers and ligands for metal complexes has opened up new avenues for developing advanced materials with tailored properties. Similarly, in agrochemistry, pyrimidine derivatives are being explored as novel herbicides and fungicides due to their efficacy against resistant plant pathogens.
The synthesis of 4-bromopyrimidin-2-amine typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. Key synthetic strategies include halogenation at the 4-position followed by selective amination at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Ongoing research continues to uncover new applications for 4-bromopyrimidin-2-amine and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel bioactive molecules based on this scaffold. As our understanding of biological pathways grows, so does the demand for sophisticated molecular tools likepyrimidine-based intermediates to modulate these pathways effectively.
In conclusion,4-bromopyrimidin-2-amine (CAS No. 343926-69-2) represents a valuable building block in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing diverse classes of biologically active compounds. As new therapeutic challenges emerge, compounds like this will continue to play a pivotal role in addressing them through innovative chemical solutions.
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